REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1.[Mg].Br[CH2:11][CH2:12][CH2:13][CH2:14][CH:15]=[CH2:16]>O1CCCC1>[CH2:16]([C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][CH:3]=1)[CH2:15][CH2:14][CH2:13][CH:12]=[CH2:11]
|
Name
|
|
Quantity
|
294 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
48.6 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
194 g
|
Type
|
reactant
|
Smiles
|
BrCCCCC=C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred for 4 hours at 80° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise over a period of about 110 minutes under nitrogen at 80° C. to a stirred suspension
|
Duration
|
110 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was subsequently heated for 2 hours at 80°-84° C.
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
decanted from the excess magnesium
|
Type
|
ADDITION
|
Details
|
the resultant solution of the Grignard compound was added dropwise over a period of 30 minutes at 80° C. to a stirred solution
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
poured onto ice
|
Type
|
EXTRACTION
|
Details
|
After acidification with hydrochlcric acid, the mixture was extracted three times
|
Type
|
ADDITION
|
Details
|
with a 1:1 mixture of diethyl ether/methyl tert-butyl ether
|
Type
|
STIRRING
|
Details
|
the ether fractions were stirred thoroughly with activated charcoal
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC=C)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |